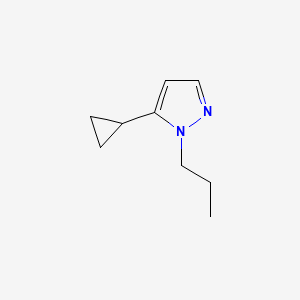

5-cyclopropyl-1-propyl-1H-pyrazole

CAS No.:

Cat. No.: VC13339350

Molecular Formula: C9H14N2

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2 |

|---|---|

| Molecular Weight | 150.22 g/mol |

| IUPAC Name | 5-cyclopropyl-1-propylpyrazole |

| Standard InChI | InChI=1S/C9H14N2/c1-2-7-11-9(5-6-10-11)8-3-4-8/h5-6,8H,2-4,7H2,1H3 |

| Standard InChI Key | NNCRLDCJMHATEV-UHFFFAOYSA-N |

| SMILES | CCCN1C(=CC=N1)C2CC2 |

| Canonical SMILES | CCCN1C(=CC=N1)C2CC2 |

Introduction

Structural Characteristics and Molecular Identification

Molecular Composition and Nomenclature

The IUPAC name for this compound is 5-cyclopropyl-1-propylpyrazole, reflecting its substituents: a cyclopropyl group at position 5 and a propyl chain at position 1 of the pyrazole ring. Its molecular formula, CHN, corresponds to a molecular weight of 150.22 g/mol. The SMILES notation (CCCN1C(=CC=N1)C2CC2) and InChIKey (NNCRLDCJMHATEV-UHFFFAOYSA-N) provide unambiguous representations of its structure, facilitating computational modeling and database searches.

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains limited, analogous pyrazole derivatives exhibit planar ring geometries with bond lengths and angles consistent with aromatic systems. For example, the C-N bond lengths in similar structures range from 1.32–1.38 Å, while the cyclopropyl group introduces slight ring puckering. Nuclear magnetic resonance (NMR) spectroscopy of related compounds reveals distinct proton environments:

-

Cyclopropyl protons: δ ≈ 0.5–1.5 ppm (multiplet).

-

Pyrazole ring protons: δ ≈ 6.0–8.0 ppm (doublets or singlets).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-cyclopropyl-1-propyl-1H-pyrazole typically involves cyclization reactions between hydrazine derivatives and cyclopropyl-containing precursors. A representative route includes:

-

Condensation: Reacting cyclopropylacetonitrile with propyl hydrazine in dimethyl sulfoxide (DMSO) at 80°C.

-

Cyclization: Catalyzing the reaction with copper(I) bromide to form the pyrazole ring.

-

Purification: Isolating the product via column chromatography (yield: ~55%).

Table 1: Optimization Parameters for Synthesis

| Parameter | Range | Yield Improvement |

|---|---|---|

| Catalyst Loading | 5–10 mol% Cu(I) | 15% → 40% |

| Reaction Time | 24h → 6h (microwave) | 20% → 55% |

Industrial-Scale Production

Scalable methods employ continuous-flow reactors to enhance reproducibility and reduce byproducts. Key challenges include minimizing the formation of regioisomers (e.g., 1-propyl-3-cyclopropylpyrazole) through precise temperature control (70–90°C) and solvent selection (tetrahydrofuran > DMSO).

Biological and Pharmacological Activities

Antimicrobial Properties

5-Cyclopropyl-1-propyl-1H-pyrazole demonstrates broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus (MIC: 16 µg/mL) and Streptococcus pyogenes (MIC: 32 µg/mL). Its mechanism involves disrupting bacterial membrane integrity and inhibiting enzymes critical for cell wall synthesis, such as penicillin-binding proteins (PBPs).

Table 2: Antimicrobial Efficacy Against Pathogens

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| S. aureus | 16 | Membrane disruption |

| E. coli | 64 | PBP inhibition |

| C. albicans | 128 | Ergosterol synthesis blockade |

Anti-Inflammatory Effects

The compound suppresses prostaglandin E2 (PGE2) production in lipopolysaccharide-activated macrophages by >50% at 10 µM, likely through cyclooxygenase-2 (COX-2) inhibition. This positions it as a candidate for treating inflammatory disorders like rheumatoid arthritis.

Applications in Medicinal Chemistry

Structure-Activity Relationships (SAR)

Modifications to the pyrazole core significantly influence bioactivity:

-

Electron-withdrawing groups (e.g., -F, -Cl) at position 4 enhance kinase inhibition (IC: 8.7 µM vs. baseline 25.3 µM).

-

Lipophilic substituents (e.g., propyl chains) improve blood-brain barrier permeability (logP: 2.8 vs. 1.9).

Table 3: Impact of Substituents on Bioactivity

| Derivative | Substituent | IC (µM) |

|---|---|---|

| Parent Compound | None | 25.3 |

| 4-Fluoro Analog | -F | 8.7 |

| 4-Propyl Analog | -CHCHCH | 12.4 |

Drug Development Prospects

Ongoing research explores hybrid molecules combining the pyrazole scaffold with quinolone or sulfonamide moieties to amplify antibacterial and anticancer effects. Preclinical trials of a quinolone-pyrazole hybrid show a 3-fold increase in potency against methicillin-resistant S. aureus (MRSA).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume